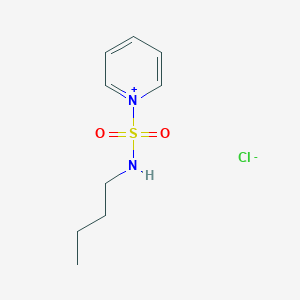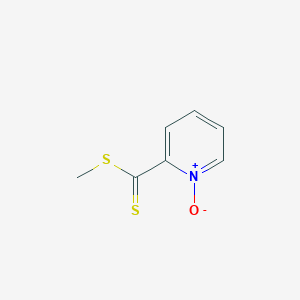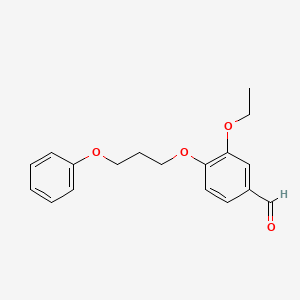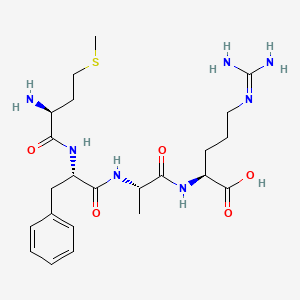
1-(Butylsulfamoyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylsulfamoyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a butylsulfamoyl group attached to the pyridinium ring, which imparts unique properties to the molecule.
Preparation Methods
The synthesis of 1-(Butylsulfamoyl)pyridin-1-ium chloride typically involves the reaction of pyridine with butylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
1-(Butylsulfamoyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include sulfoxides and sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of butylamine derivatives.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted pyridinium salts. Common reagents used in these reactions include alkyl halides and aryl halides.
Scientific Research Applications
1-(Butylsulfamoyl)pyridin-1-ium chloride has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridinium salts and related compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Butylsulfamoyl)pyridin-1-ium chloride involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated through the formation of hydrogen bonds and electrostatic interactions between the compound and the target molecules. The exact pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
1-(Butylsulfamoyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
1-(Hexylsulfamoyl)pyridin-1-ium chloride: Similar in structure but with a hexyl group instead of a butyl group, leading to differences in solubility and reactivity.
1-(Phenylsulfamoyl)pyridin-1-ium chloride: Contains a phenyl group, which imparts different electronic properties to the molecule.
1-(Methylsulfamoyl)pyridin-1-ium chloride: A smaller alkyl group results in different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of the butylsulfamoyl group and the pyridinium ring, which provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Properties
CAS No. |
668985-03-3 |
|---|---|
Molecular Formula |
C9H15ClN2O2S |
Molecular Weight |
250.75 g/mol |
IUPAC Name |
N-butylpyridin-1-ium-1-sulfonamide;chloride |
InChI |
InChI=1S/C9H15N2O2S.ClH/c1-2-3-7-10-14(12,13)11-8-5-4-6-9-11;/h4-6,8-10H,2-3,7H2,1H3;1H/q+1;/p-1 |
InChI Key |
YTDQBFZAYSSEDR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCNS(=O)(=O)[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2S)-2,3-Dihydroxypropoxy]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12521982.png)


![Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate](/img/structure/B12522000.png)
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)



![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)
![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
![2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid](/img/structure/B12522047.png)
![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)
